molecular formula C17H22ClN3O B12768677 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride CAS No. 134049-69-7

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride

Cat. No.: B12768677
CAS No.: 134049-69-7
M. Wt: 319.8 g/mol
InChI Key: WHVXGXKSDWDZSD-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazole family. This compound is known for its diverse biological activities and is used in various scientific research applications. The structure of this compound includes an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts.

Major Products

The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with DNA and RNA, affecting their synthesis and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-propyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of both imidazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.

Properties

CAS No.

134049-69-7

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

5-butyl-3-propylimidazo[4,5-c]quinolin-4-one;hydrochloride

InChI

InChI=1S/C17H21N3O.ClH/c1-3-5-11-20-14-9-7-6-8-13(14)15-16(17(20)21)19(10-4-2)12-18-15;/h6-9,12H,3-5,10-11H2,1-2H3;1H

InChI Key

WHVXGXKSDWDZSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CCC.Cl

Origin of Product

United States

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